![molecular formula C26H29N3O4S B4614298 2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)

2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide

Descripción general

Descripción

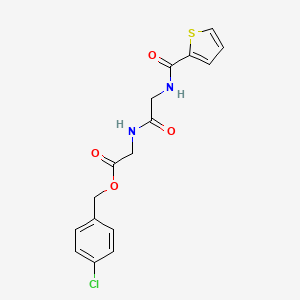

Synthesis Analysis

Benzamide derivatives, including those with sulfonylamino groups, are typically synthesized through multi-step chemical reactions that involve acylation, sulfonation, and amide formation processes. For example, sulfonylated lactams have been produced via copper-mediated aminosulfonylation reactions, indicating a method for introducing sulfonyl groups into benzamide structures (Wang et al., 2019).

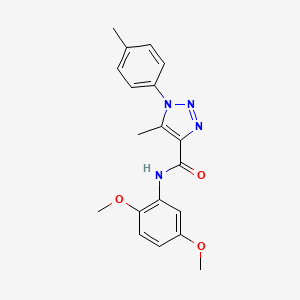

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques like X-ray crystallography. Studies on similar compounds have shown the presence of intermolecular hydrogen bonds, indicating potential for specific molecular interactions. The crystal structure analysis of N-p-Methylbenzyl benzamide provides insights into the arrangement of such molecules and their bonding patterns (Luo & Huang, 2004).

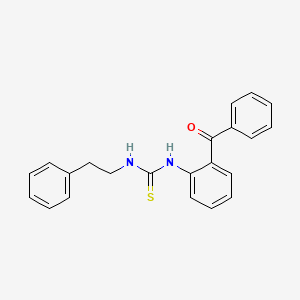

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitutions and ring closure, to form more complex structures. For instance, the conversion of benzamide derivatives into guanidines and the introduction of sulfonamide groups have been explored, revealing the versatility of these compounds in chemical synthesis (Baumgarth et al., 1997).

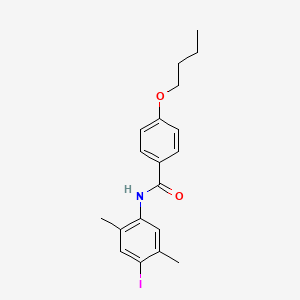

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, can significantly impact their application potential. For example, the crystal structure of 4-fluoro-N-(2-methylphenylsulfonyl)benzamide has been determined, providing insights into the compound's physical characteristics and potential interactions (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical behavior of benzamide derivatives, including their reactivity, stability, and interaction with other molecules, is crucial for their application in medicinal chemistry and material science. Studies on compounds like sulfonyl amino acyl hydroxamates have explored their potential as protease inhibitors, demonstrating the functional versatility of sulfonyl-benzamide compounds (Clare et al., 2001).

Aplicaciones Científicas De Investigación

Pharmacological Properties and Prokinetic Potential

A derivative compound, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, was synthesized and evaluated for its effects on gastrointestinal motility, showing promise as a selective serotonin 4 (5-HT4) receptor agonist. This compound accelerated gastric emptying and increased the frequency of defecation, indicating its potential as a novel prokinetic agent effective in both the upper and lower gastrointestinal tract without the side effects commonly associated with 5-HT3 and dopamine D2 receptor affinity (Sonda et al., 2004).

Anticonvulsant Activity

In another study, a series of 4-aminobenzamides, including derivatives similar in structure, were prepared and evaluated for their anticonvulsant effects. These compounds demonstrated significant activity against seizures induced by electroshock and pentylenetetrazole in mice, with some showing protective indexes comparable to established anticonvulsants like phenobarbital and phenytoin. This suggests the potential application of these compounds in developing new anticonvulsant therapies (Clark et al., 1984).

Na+/H+ Antiporter Inhibition for Cardiac Protection

A related compound, (2-methyl-5-(methylsulfonyl)benzoyl)guanidine, was investigated as a potent and selective Na+/H+ exchanger (NHE) inhibitor. This compound demonstrated significant in vitro activity and was found to act cardioprotectively both when administered before induced ischemia and curatively after the onset of symptoms of acute myocardial infarction. The selective inhibition of the NHE-1 isoform by this compound underscores its potential as an adjunctive therapy in treating acute myocardial infarction (Baumgarth et al., 1997).

Synthesis and Evaluation of Bacterial Collagenase Inhibitors

A series of sulfonyl amino acyl hydroxamates were synthesized, incorporating alkyl/arylsulfonyl moieties, and evaluated as inhibitors of the Clostridium histolyticum collagenase, a bacterial protease involved in the degradation of the extracellular matrix. These compounds, related in structure and function to the original compound, showed effective inhibition of bacterial collagenase, highlighting their potential application in developing treatments against bacterial infections and related conditions (Clare et al., 2001).

Propiedades

IUPAC Name |

2-[[4-[(4-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4S/c1-4-17-27-26(31)23-7-5-6-8-24(23)28-25(30)21-13-15-22(16-14-21)29(34(3,32)33)18-20-11-9-19(2)10-12-20/h5-16H,4,17-18H2,1-3H3,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMAFJCWTOBJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4614217.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4614223.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)

![N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)

![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)

![2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4614301.png)

![4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)

![4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614319.png)